Tert-butyl 4-isocyanatopiperidine-1-carboxylate
Description
tert-Butyl 4-isocyanatopiperidine-1-carboxylate is a piperidine-derived compound featuring a reactive isocyanate (-NCO) group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic reactions, while the isocyanate moiety enables nucleophilic additions, making it valuable in synthesizing ureas, carbamates, and polyurethanes . This compound is typically employed in pharmaceutical and polymer chemistry as a versatile intermediate.
Properties
IUPAC Name |
tert-butyl 4-isocyanatopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILVURMLRFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700590 | |
| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320581-97-3 | |
| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation from tert-butyl 4-aminopiperidine-1-carboxylate
One common method starts with tert-butyl 4-aminopiperidine-1-carboxylate, which is converted into the isocyanate via phosgene or phosgene substitutes (e.g., triphosgene) or through Curtius rearrangement of the corresponding acyl azide.
Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate : This intermediate can be prepared by reduction of tert-butyl 4-nitropiperidine-1-carboxylate using zinc and ammonium chloride in tetrahydrofuran and water at room temperature, yielding about 83% product purity.
Isocyanate formation : The amino group is converted to the isocyanate by reaction with phosgene equivalents under controlled temperature (0–20°C) in solvents such as dichloromethane or N,N-dimethylformamide. The reaction conditions must be carefully monitored to avoid side reactions and ensure high yield.
Preparation via Halogenated Precursors and Catalytic Coupling
Another route involves the use of tert-butyl 4-iodopiperidine-1-carboxylate as a precursor, which undergoes catalytic transformations to introduce the isocyanate group or related functionalities.
Copper-catalyzed coupling : In a glove box under nitrogen atmosphere, Cu(OTf)2 (5 mol%) and a suitable ligand are combined in tetrahydrofuran, followed by addition of tert-butyl 4-iodopiperidine-1-carboxylate and other reactants. The mixture is irradiated with LED light at 410 nm for 24 hours at 25°C to afford coupling products with yields around 80–88%.
This method allows for the synthesis of complex derivatives from the piperidine core, offering versatility in functional group installation.
Detailed Reaction Conditions and Yields
Spectroscopic and Analytical Data Supporting Preparation
NMR Data : The 13C NMR chemical shifts for tert-butyl 4-isocyanatopiperidine-1-carboxylate and related intermediates show characteristic peaks around δ 79–80 ppm for the tert-butyl carbon and δ 150–155 ppm for the carbamate and isocyanate carbons.
Purification : Column chromatography on silica gel is commonly used to purify the final product, ensuring removal of side products and unreacted starting materials.
Research Findings and Practical Considerations
The use of mild reaction temperatures (0–25°C) is critical to maintain the stability of the isocyanate group, which is prone to hydrolysis and polymerization.
Inert atmosphere conditions (nitrogen or argon) and dry solvents are essential to prevent moisture-induced decomposition.
The choice of solvent affects reaction rates and yields; dichloromethane and tetrahydrofuran are preferred for their solubility profiles and compatibility with reagents.
The catalytic photochemical method offers a green and efficient alternative to classical thermal methods, enabling scale-up with good reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-isocyanatopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with various nucleophiles, such as alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.
Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other related polymers.
Common Reagents and Conditions:
Nucleophilic substitution: Alcohols, amines, thiols, and solvents such as dichloromethane or toluene.
Addition reactions: Water, alcohols, and acids.
Polymerization: Catalysts such as organometallic compounds and solvents like dimethylformamide (DMF).
Major Products Formed:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
Polyurethanes: Formed by polymerization reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic and Anti-obesity Applications
Tert-butyl 4-isocyanatopiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in managing metabolic disorders such as Type II diabetes and obesity. The compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial in fatty acid metabolism. Inhibiting this enzyme can lead to decreased fat synthesis and increased fat oxidation, making it a potential candidate for treating obesity and related conditions .
Case Study:
A study demonstrated that chronic administration of acetyl-CoA carboxylase inhibitors resulted in selective loss of body fat in obese subjects, indicating the compound's potential efficacy in weight management therapies .
Organic Synthesis
2.1 Peptide Synthesis
The compound is utilized as a high-yielding reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its isocyanate functionality allows it to react with amines to form stable urea derivatives, facilitating the coupling of amino acids .
Data Table: Peptide Synthesis Applications
| Compound | Application | Yield (%) |
|---|---|---|
| This compound | SPPS | High |
| Other Isocyanates | SPPS | Variable |
Biochemistry
3.1 Organic Buffer
In biochemical applications, this compound serves as an organic buffer, aiding in maintaining pH stability during biochemical reactions. This property is particularly useful in enzyme assays where pH fluctuations can significantly affect enzyme activity and stability .
Enzyme Inhibition Studies
4.1 β-Lactamase Inhibition
Research has indicated that compounds related to this compound can act as β-lactamase inhibitors when used in conjunction with β-lactam antibiotics. This combination enhances the efficacy of antibiotic treatments against resistant bacterial strains .
Case Study:
In vitro studies have shown that the use of β-lactamase inhibitors alongside antibiotics significantly improves bacterial susceptibility, suggesting a promising application for the compound in antibiotic therapy .
Mechanism of Action
The mechanism by which tert-butyl 4-isocyanatopiperidine-1-carboxylate exerts its effects depends on the specific application
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active sites.
Polymerization: The isocyanate group reacts with polyols or amines to form polyurethanes, which are used in various industrial applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares tert-butyl 4-isocyanatopiperidine-1-carboxylate with structurally analogous piperidine derivatives:
*Similarity scores (0–1) are derived from structural alignment algorithms in chemical databases .
Biological Activity
Tert-butyl 4-isocyanatopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isocyanate functional group, which is critical for its biological activity.
This compound acts primarily as a CCR1 antagonist . CCR1 (C-C chemokine receptor type 1) is involved in the recruitment of leukocytes during inflammatory responses. By inhibiting this receptor, the compound may reduce inflammation and modulate immune responses, making it potentially useful in treating autoimmune diseases and inflammatory conditions .
Anti-inflammatory Effects
In vivo studies have demonstrated that CCR1 antagonists can significantly reduce leukocyte recruitment to inflamed tissues. This effect is particularly relevant in conditions such as rheumatoid arthritis and multiple sclerosis, where excessive leukocyte accumulation contributes to disease progression .
Case Studies
- Autoimmune Diseases : Research indicates that the administration of CCR1 antagonists, including this compound, led to improved renal function in models of kidney inflammation by reducing leukocyte infiltration .
- Cancer Research : Some studies suggest that targeting CCR1 may also influence tumor microenvironments by modulating immune cell behavior, potentially enhancing anti-tumor immunity .
Data Table: Summary of Biological Activities
Research Findings
Recent patents and studies have explored the synthesis and application of this compound in various therapeutic contexts. For instance, a patent discusses its use as part of a broader class of compounds aimed at treating autoimmune diseases through CCR1 inhibition .
Additionally, analytical methods such as gas chromatography-mass spectrometry have been employed to identify this compound in illicit drug formulations, highlighting its relevance beyond therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-isocyanatopiperidine-1-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent choice, and stoichiometry. For example, using tetrahydrofuran (THF) or toluene as solvents under reflux conditions (60–100°C) can enhance reaction efficiency . Catalysts like sodium hydride or potassium tert-butoxide may accelerate alkylation or coupling steps . Purification via silica gel column chromatography is recommended to isolate the product in high purity (>95%) . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate quality.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine backbone and substituent positions. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns . Elemental analysis validates empirical composition. For crystalline derivatives, X-ray diffraction provides structural confirmation. Infrared (IR) spectroscopy can identify functional groups like isocyanate (NCO stretch ~2270 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised for prolonged exposure . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Store in amber glass bottles at room temperature, away from moisture and incompatible reagents (e.g., strong acids/bases) .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound derivatives with varying substituents?
- Methodological Answer : Substituent effects on reactivity can be studied using density functional theory (DFT) calculations to predict transition states. For example, electron-withdrawing groups (e.g., fluorine) may stabilize intermediates via inductive effects, altering reaction pathways . Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-determining steps in alkylation or cyclization reactions .
Q. What strategies ensure the stability of this compound under diverse experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or LC-MS. Buffered solutions (pH 5–7) minimize hydrolysis of the isocyanate group . Lyophilization or inert-atmosphere storage (argon/nitrogen) prevents oxidation .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Reproduce experiments using identical conditions (solvent, catalyst, temperature) from conflicting studies. Cross-validate analytical data with independent techniques (e.g., compare NMR shifts with computational predictions using software like ACD/Labs). Publish detailed experimental logs to highlight variables affecting reproducibility .
Q. What methodologies are used to study the interaction of this compound with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes/receptors. Molecular docking (e.g., AutoDock Vina) predicts binding poses, while mutagenesis assays validate critical residues . Radiolabeled derivatives (e.g., ¹⁴C) track biodistribution in vitro .
Q. How is high-purity this compound achieved for sensitive biological assays?
Q. What solvent systems optimize solubility for this compound in reaction mixtures or biological media?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
